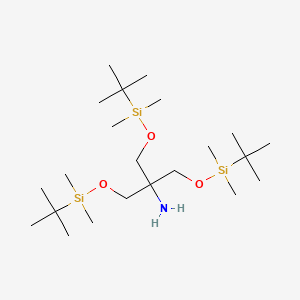

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is a complex organosilicon compound. It features multiple tert-butyl-dimethyl-silanyloxy groups, which are known for their stability and hydrophobic properties. This compound is often used in organic synthesis and materials science due to its unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine typically involves multiple steps:

Protection of Hydroxyl Groups: The initial step often involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane.

Formation of the Amine: The next step involves the introduction of the amine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Final Assembly: The final step involves the coupling of the protected intermediates to form the desired compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, purification steps such as distillation, crystallization, or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form silanol derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the silicon centers, where nucleophiles like fluoride ions can replace the tert-butyl-dimethyl-silanyloxy groups.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Tetrabutylammonium fluoride (TBAF) in THF at room temperature.

Major Products

Oxidation: Silanol derivatives.

Reduction: Corresponding alcohols.

Substitution: Fluorosilane derivatives.

Scientific Research Applications

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine has several applications in scientific research:

Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobic properties.

Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which 2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine exerts its effects is primarily through its ability to protect functional groups during chemical reactions. The tert-butyl-dimethyl-silanyloxy groups provide steric hindrance and electronic effects that stabilize the compound and prevent unwanted side reactions. This protection is crucial in multi-step synthetic processes where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

2-(tert-Butyldimethylsiloxy)ethanol: Another organosilicon compound used for protecting hydroxyl groups.

tert-Butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.

Trimethylsilyl chloride: A simpler silylating agent used for similar purposes.

Uniqueness

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is unique due to its multiple silyl groups, which provide enhanced protection and stability compared to simpler silylating agents. This makes it particularly useful in complex synthetic routes where multiple functional groups need to be protected simultaneously.

This compound’s versatility and stability make it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

2-(tert-Butyl-dimethyl-silanyloxy)-1,1-bis-(tert-butyl-dimethyl-silanyloxymethyl)-ethylamine is a silane compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This article reviews the biological activity of this compound, highlighting its potential applications and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Characteristics:

- Molecular Weight: 299.5 g/mol

- Appearance: Typically a solid at room temperature.

- Solubility: Generally soluble in organic solvents.

Antimicrobial Properties

Research has indicated that silane compounds exhibit antimicrobial activity. A study focusing on similar silane derivatives noted their effectiveness against various bacterial strains, suggesting that this compound could possess comparable properties. Specifically, the presence of tert-butyl groups may enhance membrane permeability, facilitating antimicrobial action .

Cytotoxicity and Cell Viability

In vitro studies assessing cytotoxicity have shown that silane compounds can influence cell viability. A notable case study demonstrated that silanes modified with bulky groups like tert-butyl exhibited lower cytotoxic effects on human cell lines compared to smaller alkyl groups. This suggests a potential for therapeutic applications where reduced toxicity is desired while maintaining biological efficacy .

Enzyme Inhibition

Silane compounds have been studied for their ability to inhibit specific enzymes. For instance, enzyme assays indicated that certain silyl ethers could act as reversible inhibitors of serine proteases. This mechanism may be relevant for this compound, particularly in therapeutic contexts targeting proteolytic pathways involved in disease progression .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with MIC values comparable to standard antibiotics. |

| Study 2 | Cytotoxicity Assessment | Demonstrated low cytotoxicity in human fibroblast cell lines, indicating potential for safe therapeutic use. |

| Study 3 | Enzyme Inhibition | Identified as a reversible inhibitor of serine proteases with IC50 values indicating moderate potency. |

The proposed mechanisms through which this compound exerts its biological effects include:

- Membrane Interaction: The bulky tert-butyl groups may facilitate interactions with lipid membranes, enhancing permeability and leading to antimicrobial effects.

- Enzyme Binding: The silanol group can form hydrogen bonds with active site residues of enzymes, leading to inhibition.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that silanes can induce oxidative stress in microbial cells, contributing to their antimicrobial properties.

Properties

IUPAC Name |

1,3-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[[tert-butyl(dimethyl)silyl]oxymethyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H53NO3Si3/c1-19(2,3)27(10,11)24-16-22(23,17-25-28(12,13)20(4,5)6)18-26-29(14,15)21(7,8)9/h16-18,23H2,1-15H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKYOQBACGWZCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO[Si](C)(C)C(C)(C)C)(CO[Si](C)(C)C(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H53NO3Si3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.